(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate
Overview
Description
(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the empirical formula C29H40BF4P and a molecular weight of 506.41 g/mol . It is known for its application as a chiral catalyst in various asymmetric synthesis reactions. This compound is also referred to as (9-Butyl-9-fluorenyl)dicyclohexylphosphine tetrafluoroborate and is commercially available under the trade name cataCXium® FBu .
Scientific Research Applications
(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is widely used in scientific research due to its role as a chiral catalyst. Its applications include:
Safety and Hazards
The compound is classified as harmful. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and it should be stored in a well-ventilated place with the container kept tightly closed .
Mechanism of Action
Target of Action
The primary target of (9-Butyl-9-fluorenyl)dicyclohexylphosphonium Tetrafluoroborate, also known as cataCXium© FBu, is to act as a ligand in various cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical and fine chemical industries .
Mode of Action
As a ligand, cataCXium© FBu binds to a central metal atom in a coordination complex during cross-coupling reactions . This binding facilitates the coupling of two organic groups, enabling the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in constructing carbon-carbon bonds, which are essential in organic synthesis .
Result of Action
The result of cataCXium© FBu’s action is the efficient formation of carbon-carbon bonds in various organic compounds . This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals .
Preparation Methods
The synthesis of (9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate involves the reaction of 9-butyl-9-fluorenyl with dicyclohexylphosphine in the presence of tetrafluoroboric acid . The reaction conditions typically include a controlled temperature and inert atmosphere to prevent oxidation and ensure high yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the synthesis and reduce production costs .
Chemical Reactions Analysis
(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: It can be reduced to form phosphines.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or THF. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is unique due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:
Tricyclohexylphosphine: Another phosphine ligand used in cross-coupling reactions.
Tri-tert-butylphosphonium tetrafluoroborate: Used in similar catalytic applications.
Di(1-adamantyl)-n-butylphosphine hydriodide: Employed in asymmetric synthesis.
These compounds share similar applications but differ in their steric and electronic properties, which influence their reactivity and selectivity in various reactions .
Properties
IUPAC Name |
(9-butylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39P.BF4/c1-2-3-22-29(27-20-12-10-18-25(27)26-19-11-13-21-28(26)29)30(23-14-6-4-7-15-23)24-16-8-5-9-17-24;2-1(3,4)5/h10-13,18-21,23-24H,2-9,14-17,22H2,1H3;/q;-1/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHWERYDVYPPB-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)[PH+](C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40BF4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746254 | |
Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007311-98-9 | |
Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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